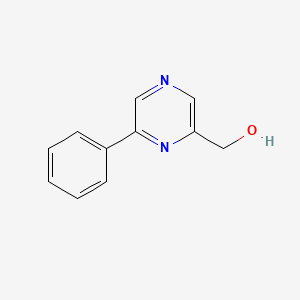
6-Phenylpyrazinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylpyrazinemethanol is an organic compound with the molecular formula C11H10N2O. It features a pyrazine ring substituted with a phenyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazinemethanol typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents. One common method is the condensation of 6-phenylpyrazine with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrazinemethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 6-phenylpyrazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 6-Phenylpyrazinecarboxylic acid
Reduction: 6-Phenylpyrazine
Substitution: Various substituted phenylpyrazinemethanol derivatives
Scientific Research Applications
6-Phenylpyrazinemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Phenylpyrazinemethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Phenylpyrazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
6-Phenylpyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
Uniqueness: 6-Phenylpyrazinemethanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the pyrazine ring.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(6-phenylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-6-12-7-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
ZGPMDMMMLOHXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


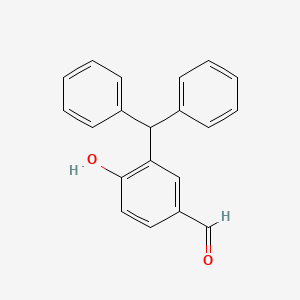
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
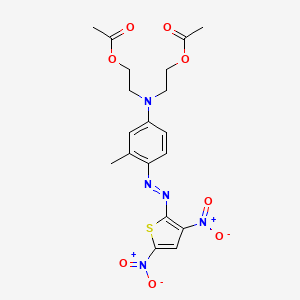
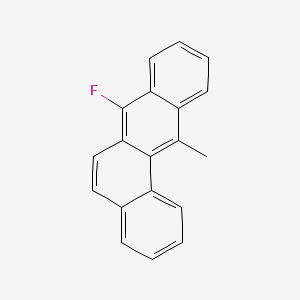
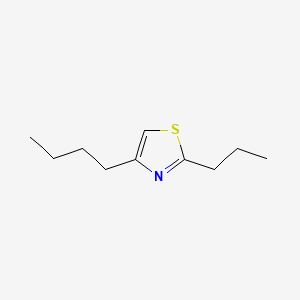
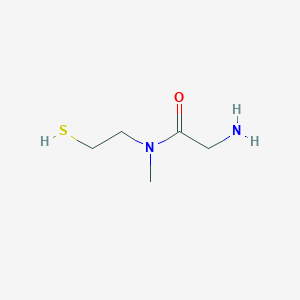
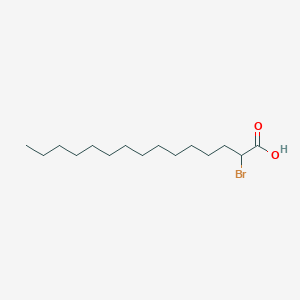
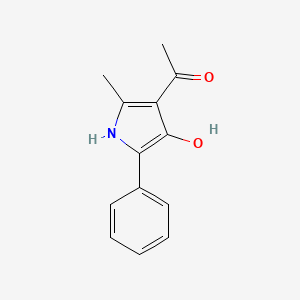
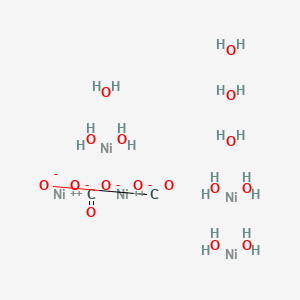
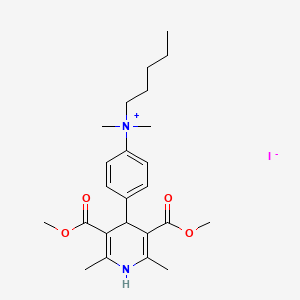
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
